molecular formula C12H9F2NO2S B1509485 Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate CAS No. 1187056-38-7

Ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate

Cat. No. B1509485
M. Wt: 269.27 g/mol
InChI Key: DDPCNNSTYGJTTL-UHFFFAOYSA-N
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Patent
US09173883B2

Procedure details

A solution of 2,6-difluorobenzothioamide (1.0 eq) and ethylbromopyruvate (1.0 eq.) in ethanol (1.0 M) was heated in the microwave at 130° C. for 30 minutes. Upon removal of volatiles in vacuo, ethyl acetate was added and the solution was washed with Na2CO3(sat.), with NaCl(sat), was dried over MgSO4, filtered and concentrated yielding ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate (84%). LCMS (m/z): 270.1 (MH+); LC Rt=3.79 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[C:4](=[S:6])[NH2:5].C([CH:14](Br)[C:15](=O)[C:16]([O-:18])=[O:17])C.[CH2:21](O)[CH3:22]>>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[C:4]1[S:6][CH:14]=[C:15]([C:16]([O:18][CH2:21][CH3:22])=[O:17])[N:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(N)=S)C(=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(C(=O)[O-])=O)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon removal of volatiles in vacuo, ethyl acetate
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the solution was washed with Na2CO3(sat.), with NaCl(sat)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)C=1SC=C(N1)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.